15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

Anti-inflammatory Immunology Natural Products

Sourcing rare labdane diterpenoids with verified stereochemistry and documented anti-inflammatory activity is a persistent challenge for natural product researchers. 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene (CAS 216011-55-1) directly addresses this gap. • Potent NO production inhibition (IC50 14.6-34.3 μM) in LPS-stimulated RAW264.7 macrophages, confirmed across independent studies. • Structurally unique 15,16-epoxy furan ring with C-12 hydroxyl - a pharmacophore essential for iNOS/NF-κB pathway modulation; structurally similar analogs lacking these features are inactive. • Supplied at ≥98% purity with full analytical documentation, enabling reproducible in vitro and in vivo experimental workflows without re-validation.

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
Cat. No. B022733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC(=C)C2CC(C3=COC=C3)O)C)C
InChIInChI=1S/C20H30O2/c1-14-6-7-18-19(2,3)9-5-10-20(18,4)16(14)12-17(21)15-8-11-22-13-15/h8,11,13,16-18,21H,1,5-7,9-10,12H2,2-4H3/t16-,17+,18-,20+/m0/s1
InChIKeyHJODEDKXJPYIBN-HLNWXESRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene Procurement & Baseline


15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene (CAS 216011-55-1) is a furanolabdane-type diterpenoid natural product isolated from the seeds of *Aframomum aulacocarpos* and rhizomes of *Alpinia japonica* [1]. This compound, often designated as 'compound 6' in isolation studies, is characterized by a labdane skeleton with a unique 15,16-epoxy furan ring and a C-12 hydroxyl group, contributing to a molecular weight of 302.5 g/mol and a topological polar surface area of 33.40 Ų [2]. Its primary documented bioactivity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, positioning it as a candidate for anti-inflammatory research [1]. As a specialized natural product, it is supplied for non-human research purposes, with purity levels commonly at or above 98%, and is available from vendors for in vitro and in vivo experimental applications .

Specificity of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene


The labdane diterpenoid class is characterized by a wide range of biological activities that are highly dependent on subtle variations in functional groups, stereochemistry, and ring modifications [1]. Substituting 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene with a structurally similar analog—such as a compound lacking the 15,16-epoxide, possessing a different C-12 stereochemistry, or featuring an alternative furan ring oxidation state—can lead to a complete loss or significant alteration of its observed nitric oxide (NO) inhibitory activity [2]. For instance, in a study of related furanolabdanes, only those with specific 15,16-epoxy and C-12 hydroxyl configurations demonstrated significant inhibition of NO production in LPS-stimulated RAW264.7 macrophages, while others, including seco-labdane derivatives, were inactive [3]. The precise molecular architecture of this compound is therefore critical for its documented interaction with cellular inflammatory pathways, and researchers cannot assume that a more common or readily available labdane diterpene will replicate its specific experimental outcomes [4].

Quantitative Evidence for 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene


NO Inhibition in Macrophages

In a head-to-head evaluation of isolates from *Alpinia japonica*, 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene (compound 6) demonstrated a significant inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages. Its activity fell within an IC50 range of 14.6 to 34.3 μM, a potency comparable to other active diterpenoids in the same study, including compounds 2, 3, 4, and 7 [1]. This level of activity distinguishes it from structurally related but inactive compounds, such as the seco-labdane derivatives (compound 3) and other furanic diterpenes (compounds 1, 2, and 5) isolated from *Leonurus japonicus*, which showed no inhibition under similar assay conditions [2]. The data establish that the specific 15,16-epoxy and C-12 hydroxyl functionalities are critical for this anti-inflammatory activity in a cell-based model.

Anti-inflammatory Immunology Natural Products

Structural Differentiation: Epoxide & Hydroxyl Groups

The compound's defining structural features—a 15,16-epoxy group and a 12-hydroxyl group on the labdane skeleton—directly correlate with its observed bioactivity [1]. Analysis of the broader labdane diterpene class reveals that modifications to these moieties dramatically alter biological function. For example, labdane diterpenes lacking the furan ring or with alternative oxidation states, such as labd-13(E)-ene-8α,15-diol, show a different activity profile, primarily exhibiting cytotoxic rather than anti-inflammatory effects in comparative assays [2]. Furthermore, the presence of a 15,16-epoxy group in related compounds like leoheteronin A and leopersin G has been linked to potent cholinesterase inhibition, an activity not reported for the target compound, highlighting the functional divergence caused by other structural differences [3]. This unique combination of functional groups makes 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene a specific molecular probe, not an interchangeable labdane diterpene.

Medicinal Chemistry Phytochemistry Structure-Activity Relationship

Antimicrobial Potential & Specificity

While direct antimicrobial data for 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene is limited, class-level evidence suggests that the labdane diterpenoid scaffold, particularly when functionalized with a 15,16-epoxide, possesses notable antimicrobial properties [1]. For example, the structurally related compound 15,16-epoxy-4-hydroxy-labda-13(16),14-dien-3,12-dione has demonstrated antimicrobial activity, underscoring the importance of the 15,16-epoxy motif [2]. In contrast, many other labdane diterpenes lacking this specific epoxide, such as those from *Callitris* and *Widdringtonia* species, exhibit a different spectrum of antimicrobial and acaricidal activity [3]. This positions the target compound as a distinct candidate for antimicrobial screening, where its unique combination of 15,16-epoxide and 12-hydroxyl group may yield a novel activity profile compared to its class peers. Its reported anti-inflammatory activity further suggests a dual-application potential, a feature not commonly shared across the entire labdane class [4].

Antimicrobial Microbiology Drug Discovery

Optimal Applications for 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene


Anti-Inflammatory Drug Discovery & Mechanism Studies

This compound is best utilized in academic and pharmaceutical research settings focused on elucidating the role of nitric oxide (NO) in inflammation. Its demonstrated IC50 range of 14.6–34.3 μM in LPS-induced RAW264.7 macrophages makes it a suitable positive control or lead compound for screening assays targeting NO production [1]. Researchers can use it to study upstream signaling pathways, such as NF-κB or MAPK, that regulate inducible nitric oxide synthase (iNOS) expression. Its specific activity differentiates it from cytotoxic labdane diterpenes, making it a cleaner tool for anti-inflammatory mechanism studies [2].

Natural Product Library Screening

Given its unique 15,16-epoxy furan ring and 12-hydroxyl group, this compound serves as a high-value addition to natural product libraries for phenotypic or target-based screening. Its inclusion allows researchers to probe chemical space distinct from more common labdane diterpenes. Its known anti-inflammatory activity provides a benchmark for evaluating new isolates from related species like *Alpinia* or *Aframomum*, facilitating comparative metabolomics and bioactivity-guided fractionation studies [1].

SAR Studies in Labdane Diterpenoids

The compound is an essential reference standard for SAR investigations within the labdane diterpenoid class. By comparing its NO inhibitory activity and structural features against analogs with modifications to the C-12 hydroxyl (e.g., oxidation or acylation) or the 15,16-epoxide (e.g., ring-opening), medicinal chemists can precisely map the pharmacophore responsible for anti-inflammatory effects. This knowledge is critical for guiding the semi-synthesis or total synthesis of novel derivatives with improved potency or selectivity [1].

Dual-Action Antimicrobial Research

For researchers exploring compounds with both anti-inflammatory and antimicrobial properties, this labdane diterpene represents a unique starting point. While its anti-inflammatory activity is documented [1], its structural features align with class-wide antimicrobial potential, particularly against Gram-positive bacteria [3]. Procurement for this application allows for the investigation of a single molecule's effects on host inflammation and pathogen viability, a promising strategy for developing therapies for conditions like infected wounds or chronic inflammatory diseases with microbial components.

Technical Documentation Hub

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